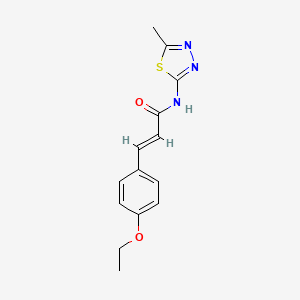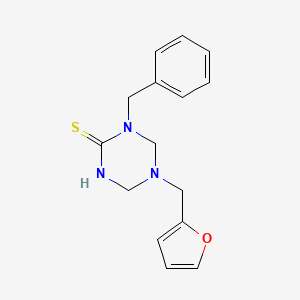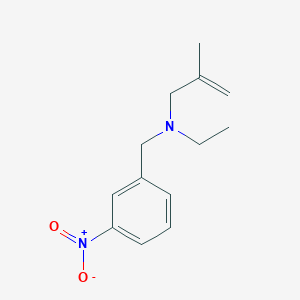
2-(benzylthio)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Descripción general
Descripción
2-(Benzylthio)-5-(4-methoxyphenyl)-1,3,4-oxadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 2-(benzylthio)-5-(4-methoxyphenyl)-1,3,4-oxadiazole and its derivatives are often synthesized through multi-step chemical processes. These compounds are characterized using various spectroscopic methods, revealing distinct structural and chemical properties (Taha et al., 2014).
Applications in Liquid Crystal Technology
- Certain derivatives of 1,3,4-oxadiazole exhibit liquid-crystalline properties. These compounds, particularly those with asymmetric disubstitution, have been found to form nematic and smectic C type structures, which are stable over a wide temperature range. This makes them potentially useful in the development of liquid crystal displays and related technologies (Cioancă et al., 2011).
Antibacterial and Antifungal Properties
- Several studies have investigated the antimicrobial properties of 1,3,4-oxadiazole derivatives. These compounds have shown significant activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Kumar et al., 2013).
Corrosion Inhibition
- 1,3,4-oxadiazole derivatives have been evaluated as corrosion inhibitors for metals in acidic environments. Their efficiency in protecting metals like steel from corrosion is attributed to the adsorption of oxadiazole molecules on the metal surface, making them useful in industrial applications where corrosion resistance is crucial (Bouklah et al., 2006).
Luminescent Properties
- The spectral luminescent properties of certain 1,3,4-oxadiazole derivatives have been studied, revealing that these compounds exhibit high quantum yield luminescence in various solvents. This characteristic suggests potential applications in the development of organic light-emitting diodes (OLEDs) and other luminescent materials (Mikhailov et al., 2018).
Propiedades
IUPAC Name |
2-benzylsulfanyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-19-14-9-7-13(8-10-14)15-17-18-16(20-15)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFLZRDDOQFEPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylsulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5633007.png)
![1-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-1H-indazole](/img/structure/B5633025.png)
![6-chloro-3-(8-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B5633031.png)

![(1S*,5R*)-6-[(5-chloro-2-thienyl)carbonyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5633037.png)
![N-[rel-(3R,4S)-4-isopropyl-1-(3-pyridinylmethyl)-3-pyrrolidinyl]-3-(methylsulfonyl)propanamide dihydrochloride](/img/structure/B5633042.png)
![N'-[2-(4-methoxyphenoxy)acetyl]-2-pyrazinecarbohydrazide](/img/structure/B5633060.png)
![3-{[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B5633064.png)

![5-[4-(dimethylamino)benzylidene]-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5633075.png)
![2-(3-methoxypropyl)-8-[(7-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5633081.png)
![4-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5633098.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5633099.png)
